Chiral Identity: Defined (S) Absolute Configuration vs. Racemic Mixture
The (1S) enantiomer (527751-17-3) possesses a defined absolute configuration confirmed by the stereospecific InChIKey GYEUKBYFWMJNSM-RXMQYKEDSA-N, which encodes the (S) configuration at C1 via the /t5-/m1/s1 stereochemical layer [1]. In contrast, the racemic mixture (78685-51-5) is identified by the non-stereospecific InChIKey GYEUKBYFWMJNSM-UHFFFAOYSA-N, which provides no stereochemical information . This distinction is critical when the compound is used as a substrate in enzyme-catalyzed kinetic resolutions or as a chiral auxiliary in asymmetric transformations, where enantiomeric purity directly determines diastereomeric excess (de) and enantiomeric excess (ee) of the product.
| Evidence Dimension | Stereochemical Identity (InChIKey) |
|---|---|
| Target Compound Data | GYEUKBYFWMJNSM-RXMQYKEDSA-N [(S)-enantiomer; stereochemical layer: /t5-/m1/s1] |
| Comparator Or Baseline | Racemic mixture (CAS 78685-51-5): GYEUKBYFWMJNSM-UHFFFAOYSA-N [no stereochemical layer] |
| Quantified Difference | Presence vs. absence of defined stereochemical identifier; the (S) enantiomer guarantees homochirality, while the racemate introduces 50% of the undesired (R) enantiomer. |
| Conditions | IUPAC International Chemical Identifier (InChI) stereochemical layer comparison |
Why This Matters
Procurement of the defined (S) enantiomer eliminates the risk of uncontrolled stereochemical outcomes in downstream chiral syntheses, directly impacting product ee/de and reducing purification burden.
- [1] CAS Common Chemistry. Methyl (1S)-2,2-dimethyl-3-oxocyclobutanecarboxylate. InChIKey: GYEUKBYFWMJNSM-RXMQYKEDSA-N. https://commonchemistry.cas.org/detail?cas_rn=527751-17-3 (retrieved 2026-04-30). View Source
